molecular formula C27H20F6N2O2 B1634928 2,2'-Bis[4-(3-aminophenoxy)phenyl]hexafluoropropane

2,2'-Bis[4-(3-aminophenoxy)phenyl]hexafluoropropane

Cat. No.: B1634928
M. Wt: 518.4 g/mol
InChI Key: MFTFTIALAXXIMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Bis[4-(3-aminophenoxy)phenyl]hexafluoropropane is a useful research compound. Its molecular formula is C27H20F6N2O2 and its molecular weight is 518.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C27H20F6N2O2

Molecular Weight

518.4 g/mol

IUPAC Name

3-[4-[2-[4-(3-aminophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]aniline

InChI

InChI=1S/C27H20F6N2O2/c28-26(29,30)25(27(31,32)33,17-7-11-21(12-8-17)36-23-5-1-3-19(34)15-23)18-9-13-22(14-10-18)37-24-6-2-4-20(35)16-24/h1-16H,34-35H2

InChI Key

MFTFTIALAXXIMU-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC4=CC=CC(=C4)N)(C(F)(F)F)C(F)(F)F)N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC4=CC=CC(=C4)N)(C(F)(F)F)C(F)(F)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In the next step, a 300 ml glass reaction vessel was charged with 20 grams (0.035 mol) of crude 2,2-bis[4-(3-nitrophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropane, 2 grams of active carbon, 0.2 gram of ferric chloride hexahydrate and 100 ml of IPA. The mixture was refluxed for 30 minutes with stirring and 7 grams (0.14 mol) of hydrazine hydrate was dropwise added at 60-70° C. during 2 hours, and refluxed for further 5 hours with stirring. The resultant reaction mixture was cooled, filtered to remove the catalyst and heated to distill off 60 ml of IPA. To the residue, 80 grams of 17.5% aqueous hydrochloric acid and 10 grams of sodium chloride were added and cooled to 20-25° C. with stirring. The separated crystals were filtered and recrystallized again from 40 ml of IPA and 80 grams of 17.5% aqueous hydrochloric acid. The resulting crystals were dissolved into 50% aqueous IPA solution and neutralized with aqueous ammonia to separate crystals. The crystals were filtered, washed with water, dried and recrystallized from the solvent mixture of benzene and n-hexane. Colorless crystals of 2,2-bis[4-(3-aminophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropane thus obtained were 13.6 grams (75% yield) and had a melting point of 137-139° C. The analytical results were as follows.
[Compound]
Name
glass
Quantity
300 mL
Type
reactant
Reaction Step One
Name
2,2-bis[4-(3-nitrophenoxy)phenyl]-1,1,1,3,3,3-hexafluoropropane
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
ferric chloride hexahydrate
Quantity
0.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three

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